molecular formula C13H17N3O4S B3340827 N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide CAS No. 923108-67-2

N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B3340827
CAS RN: 923108-67-2
M. Wt: 311.36 g/mol
InChI Key: MSYKQLQAGPYZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide, commonly known as "NSC 74859," is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

NSC 74859 exerts its effects by inhibiting the activity of several enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX). Additionally, NSC 74859 has been shown to modulate the activity of several signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
NSC 74859 has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, NSC 74859 has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

NSC 74859 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the limitations of NSC 74859 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for NSC 74859 research, including further studies on its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing more effective formulations of NSC 74859 that improve its solubility and bioavailability. Finally, studies could explore the potential of NSC 74859 as a tool for understanding the mechanisms underlying various diseases and physiological processes.

Scientific Research Applications

NSC 74859 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that NSC 74859 exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways involved in these diseases.

properties

IUPAC Name

N-[4-(4-hydroxyiminopiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-10(17)14-11-2-4-13(5-3-11)21(19,20)16-8-6-12(15-18)7-9-16/h2-5,18H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYKQLQAGPYZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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